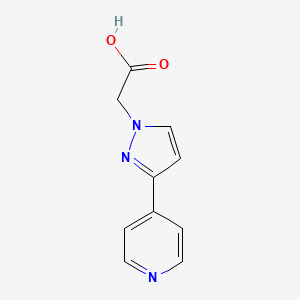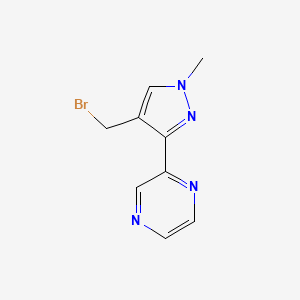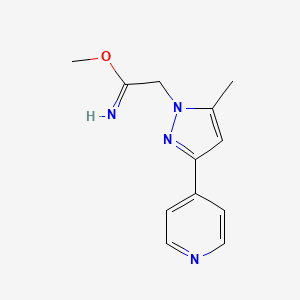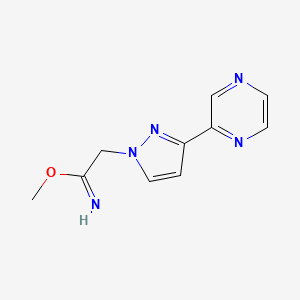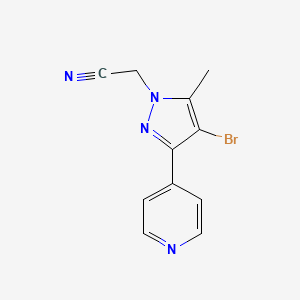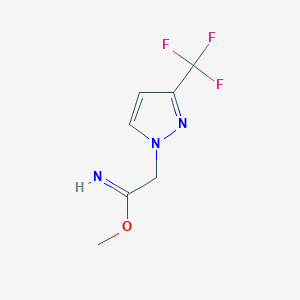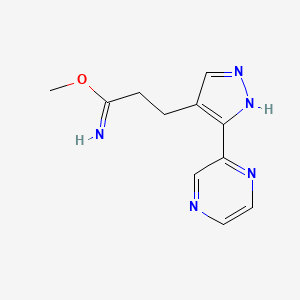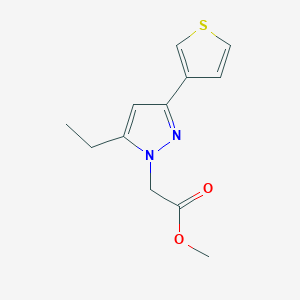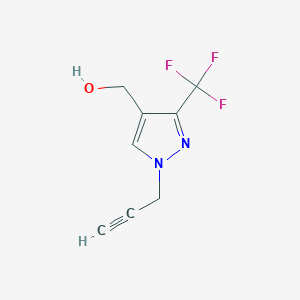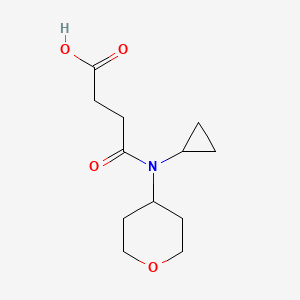
4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid
Overview
Description
4-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid, abbreviated as CPAOB, is a cyclic carboxylic acid used in scientific research and laboratory experiments. CPAOB is a versatile compound with a wide range of applications in both biochemical and physiological research. It has been used to understand the mechanisms of action and biochemical and physiological effects of drugs, as well as to study the structure and function of proteins and enzymes.
Scientific Research Applications
Synthesis and Molecular Docking Studies
- The synthesis and antiproliferative activity investigation of derivatives related to 4-oxobutanoate compounds were aimed at exploring their cytotoxic properties. One study focused on methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, identifying its potential to inhibit DNA gyrase-ATPase activity through in silico evaluations (Yurttaş, Evren, & Özkay, 2022).
- Another study involved the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, highlighting the chemical versatility and potential for further functionalization of these compounds (Agekyan & Mkryan, 2015).
- Molecular docking, vibrational, structural, electronic, and optical studies of derivatives similar to 4-oxobutanoic acid revealed their potential as nonlinear optical materials and their ability to inhibit Placenta growth factor (PIGF-1), indicating good biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biological Activities
- Novel fluoroquinolones with structures incorporating cyclopropyl and pyran moieties demonstrated significant antimycobacterial activities against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
- Synthesis and characterization of novel pyrrolocoumarin derivatives and their evaluation as inhibitors of hippocampal excitatory neurotransmission indicate the diverse biological activities that can be targeted using structurally similar compounds to 4-oxobutanoic acid derivatives (Kroona, Peterson, Koerner, & Johnson, 1991).
properties
IUPAC Name |
4-[cyclopropyl(oxan-4-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLHNRUNZFVEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



